8-O-Methyldioncophyllinol B
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Overview
Description
8-O-Methyldioncophyllinol B is a natural product found in Triphyophyllum peltatum with data available.
Scientific Research Applications
Isolation and Structural Elucidation
A new naphthylisoquinoline alkaloid, 8-O-methyldioncophyllinol B, was isolated from Triphyophyllum peltatum, a plant in the Dioncophyllaceae family. The structural elucidation of this compound, along with revised structures of other 'B-type' naphthylisoquinoline alkaloids, was significant. These compounds are distinct in their 7,6'-coupling, contrasting the initially defined 'D-type' structures which are 7,8'-coupled. This research contributes to the understanding of the complex chemical nature of these plant-derived compounds (Bringmann et al., 2000).
Anti-Plasmodial and Cytotoxic Activities
Some of the naphthylisoquinoline alkaloids, including those related to this compound, demonstrated significant in vitro anti-plasmodial activities. This suggests potential applications in combating malaria caused by Plasmodium falciparum. Moreover, these compounds showed strong cytotoxic activities against multiple myeloma and leukemia cell lines, highlighting their potential in cancer therapeutics (Li et al., 2017).
Potential in Drug Development
The broader class of compounds to which this compound belongs, particularly methyl xanthines and related derivatives, has been explored for various pharmacological properties. These properties include cognitive enhancement, bronchodilator effects, and potential treatments for diseases like Alzheimer's and asthma. This suggests that this compound and related compounds could be valuable in the development of novel therapeutic agents across a range of conditions (Baraldi et al., 2007).
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1R,3R,4R)-7-(1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C24H27NO4/c1-12-10-15-6-7-16(23(27)21(15)19(11-12)28-4)17-8-9-18-20(24(17)29-5)13(2)25-14(3)22(18)26/h6-11,13-14,22,25-27H,1-5H3/t13-,14-,22+/m1/s1 |
InChI Key |
ZOHFADSZDMVMQC-SOHPYSCWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C2=C([C@H](N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)OC)O |
Canonical SMILES |
CC1C(C2=C(C(N1)C)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4OC)C)O)OC)O |
Synonyms |
8-O-methyldioncophyllinol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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